molecular formula C21H36F3N5O7S3 B014475 Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt CAS No. 353754-92-4

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt

Cat. No.: B014475
CAS No.: 353754-92-4
M. Wt: 623.7 g/mol
InChI Key: SAYKPNMEZYSGFN-AGOFZYAISA-N
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Description

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt is a specialty compound used primarily in proteomics research. It is known for its unique chemical properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt involves multiple steps, typically starting with the preparation of biocytin derivatives. The methanethiosulfonate group is introduced through a series of reactions involving sulfonation and subsequent purification steps. The final product is obtained as a trifluroacetic acid salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt involves its ability to form covalent bonds with target molecules. This is primarily due to the reactivity of the methanethiosulfonate group, which can form stable linkages with thiol groups in proteins and other biomolecules. This property makes it valuable for studying protein interactions and modifications .

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Compounds: Similar to biocytinamidoethyl methanethiosulfonate, these compounds are used for labeling and studying biomolecules.

    Methanethiosulfonate Reagents: These reagents share the reactive methanethiosulfonate group and are used in similar applications.

Uniqueness

Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt is unique due to its combination of biotin and methanethiosulfonate functionalities. This dual functionality allows it to be used in a broader range of applications compared to other similar compounds .

Properties

CAS No.

353754-92-4

Molecular Formula

C21H36F3N5O7S3

Molecular Weight

623.7 g/mol

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-N-(2-methylsulfonylsulfanylethyl)hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H35N5O5S3.C2HF3O2/c1-32(28,29)31-11-10-22-18(26)13(20)6-4-5-9-21-16(25)8-3-2-7-15-17-14(12-30-15)23-19(27)24-17;3-2(4,5)1(6)7/h13-15,17H,2-12,20H2,1H3,(H,21,25)(H,22,26)(H2,23,24,27);(H,6,7)/t13-,14-,15-,17-;/m0./s1

InChI Key

SAYKPNMEZYSGFN-AGOFZYAISA-N

SMILES

COS(=O)(=S)CCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.C(=O)(C(F)(F)F)O

Synonyms

Methanesulfonothioic Acid S-[2-[[(2S)-2-Amino-6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester, 2,2,2-Trifluoroacetate; _x000B_Biocytinamidoethyl MTS, TFA Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
Reactant of Route 6
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Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt

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